molecular formula C17H13ClN6O2 B2940679 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892772-64-4

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2940679
CAS No.: 892772-64-4
M. Wt: 368.78
InChI Key: INJWHSPJDUDBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole and a 1,2,3-triazole moiety. The oxadiazole ring is substituted with a 2-chlorophenyl group at position 3, while the triazole ring bears a 4-methoxyphenyl group at position 1. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJWHSPJDUDBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Formation of the triazole ring: This step often involves a click reaction between an azide and an alkyne.

    Coupling of the aromatic rings: This can be done using various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the oxadiazole or triazole rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions

Biological Activity

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a synthetic derivative that belongs to the class of oxadiazoles and triazoles. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN5OC_{19}H_{18}ClN_{5}O with a molecular weight of approximately 365.84 g/mol. The structural characteristics include:

  • Oxadiazole Ring : Known for its biological activity.
  • Triazole Ring : Often associated with antitumor activity.
  • Chlorophenyl Group : May enhance lipophilicity and biological interaction.

Anticancer Activity

Research indicates that oxadiazole and triazole derivatives exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . The specific compound under consideration has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10Topoisomerase Inhibition
Compound B15Telomerase Inhibition
This compound12Inhibition of Growth Factors

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing oxadiazole moieties can exhibit broad-spectrum antibacterial and antifungal activities. The presence of the chlorophenyl group is believed to contribute to enhanced interaction with microbial membranes .

Study on Antiplasmodial Activity

A study focused on the antiplasmodial activity of similar oxadiazole derivatives found that certain modifications significantly increased potency against Plasmodium falciparum, the causative agent of malaria. The selectivity index was notably high for compounds with similar structural features .

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using several cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds in this class often inhibit critical enzymes involved in DNA replication and repair.
  • Modulation of Signaling Pathways : Alterations in signaling pathways related to cell growth and apoptosis have been observed.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Aromatic Rings

Table 1: Substituent Modifications in Analogues
Compound ID Oxadiazole Substituent Triazole Substituent Molecular Formula Molecular Weight Reference
Target 2-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₃ClN₆O₂* ~384.8* -
4-Chlorophenyl 2,5-Dimethoxyphenyl C₁₈H₁₅ClN₆O₃ 398.807
4-Chlorophenyl 2-Methoxyphenyl Not Provided Not Provided
4-Chlorophenyl 3-Chloro-4-methoxyphenyl C₁₇H₁₂Cl₂N₆O₂ 403.222
4-Ethoxyphenyl 3,5-Dimethylphenyl C₂₀H₂₀N₆O₂ 400.4

*Estimated based on structural formula.

Key Observations :

  • Chlorine Position : The target compound’s 2-chlorophenyl group (meta-substitution) contrasts with the 4-chlorophenyl (para) in , and 17. Para-substitution may enhance π-stacking interactions in biological targets compared to meta .

Heterocyclic Core Modifications

Table 2: Heterocyclic Core Diversity
Compound ID Core Structure Biological Activity (If Reported) Reference
Target Oxadiazole + Triazole Not Available -
Thiadiazole Insecticidal, Fungicidal
1,2,4-Triazole Anticancer (e.g., Compound 4.8)
Substituted Triazolone Antimicrobial, Antitumor

Key Observations :

  • The oxadiazole-triazole hybrid in the target compound differs from thiadiazole () and triazolone () cores, which are associated with insecticidal and antimicrobial activities, respectively.

Structural and Crystallographic Insights

  • Crystallography : Analogues in exhibit triclinic (P 1) symmetry with planar molecular conformations, except for perpendicularly oriented fluorophenyl groups. This suggests that substituent bulkiness (e.g., 2-chlorophenyl vs. 4-fluorophenyl) could influence crystal packing and solubility .
  • Software Tools : SHELX programs () are widely used for small-molecule refinement, indicating that structural data for the target compound could be resolved using similar methodologies .

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis of this hybrid triazole-oxadiazole compound requires careful optimization of reaction conditions. Key steps include:

  • Cyclization of Thiourea Precursors : Utilize phosphorus oxychloride (POCl₃) at 120°C to cyclize thiourea intermediates into oxadiazole rings, as demonstrated in analogous triazole-oxadiazole syntheses .
  • Selective Substitution : Introduce the 2-chlorophenyl group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF), ensuring regioselectivity by controlling temperature (60–80°C) .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the final product, minimizing impurities from unreacted starting materials .

Advanced Question: What strategies resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or rotational isomers. To address this:

  • X-ray Crystallography : Confirm the tautomeric form and regiochemistry of the triazole-oxadiazole core, as shown in structurally similar compounds with resolved crystal structures .
  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect rotational barriers in the 4-methoxyphenyl group, which may cause splitting of aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with isotopic patterns matching the calculated formula (e.g., C₁₈H₁₃ClN₆O₂) to rule out adducts or fragmentation artifacts .

Basic Question: What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:
Design assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Candida albicans, given the known activity of triazole-oxadiazole hybrids against microbial targets .
  • Cytotoxicity Screening : Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations to quantify potency .
  • Enzyme Inhibition : Assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, as methoxyphenyl groups may interact with heme centers .

Advanced Question: How can computational modeling predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., fungal lanosterol 14α-demethylase), leveraging the oxadiazole ring’s electron-deficient nature for π-π stacking with aromatic residues .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with bioactivity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the triazole amine and catalytic aspartate residues .

Basic Question: What are common impurities formed during synthesis, and how are they mitigated?

Methodological Answer:

  • Uncyclized Intermediates : Detect unreacted thiourea precursors via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Reflux with POCl₃ for extended durations (8–12 hr) to ensure complete cyclization .
  • Regioisomeric Byproducts : Separate using preparative HPLC with a C18 column (acetonitrile/water gradient) if substitution at the triazole N1/N2 positions occurs .
  • Oxidative Degradation : Store the compound under inert atmosphere (N₂ or Ar) to prevent oxidation of the methoxyphenyl group, monitored by periodic ¹H NMR .

Advanced Question: How do steric and electronic effects of substituents influence bioactivity?

Methodological Answer:

  • Steric Effects : The 2-chlorophenyl group’s ortho-substitution creates steric hindrance, reducing binding to bulkier enzyme pockets. Compare with para-substituted analogs via SAR studies .
  • Electronic Effects : The 4-methoxyphenyl group’s electron-donating methoxy enhances π-donor capacity, improving interactions with hydrophobic receptor sites. Replace with nitro groups to test electron-withdrawing effects .
  • Hammett Analysis : Quantify substituent effects using σ values (e.g., σₘ for methoxy = -0.27) to correlate electronic parameters with IC₅₀ in enzyme assays .

Basic Question: What solvent systems are optimal for recrystallization?

Methodological Answer:

  • Binary Mixtures : Use ethanol/water (70:30 v/v) for slow crystallization, yielding needle-shaped crystals suitable for X-ray analysis .
  • Ternary Systems : For poorly soluble batches, dissolve in hot DMSO and add drops of acetonitrile to induce crystallization .

Advanced Question: How can metabolomic studies identify off-target effects?

Methodological Answer:

  • LC-MS/MS Metabolomics : Profile hepatic metabolites in treated cell lines (e.g., HepG2) to detect perturbations in glutathione or ATP levels, indicating oxidative stress .
  • Pathway Enrichment Analysis : Use MetaboAnalyst to map altered metabolites to KEGG pathways, identifying off-target interactions with amino acid or lipid metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.